3,4,5-triethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with triethoxy groups and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the oxadiazole ring with the substituted benzamide under appropriate conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide core, potentially leading to ring opening or amine formation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to amine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structural features.
Biological Research: The compound can be used to study the interactions of oxadiazole derivatives with biological targets.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the triethoxy groups could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
- 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
Uniqueness
What sets 3,4,5-triethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide apart is the presence of the oxadiazole ring and the methylthio group, which can impart unique electronic and steric properties. These features may enhance its binding affinity to specific biological targets or its stability under various conditions, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-5-27-16-12-14(13-17(28-6-2)19(16)29-7-3)20(26)23-22-25-24-21(30-22)15-10-8-9-11-18(15)31-4/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWYJXKQKWTEGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.